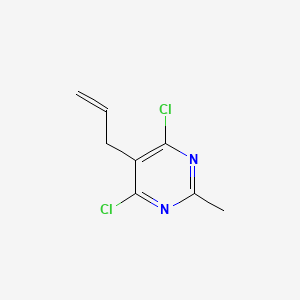

5-Allyl-4,6-dichloro-2-methylpyrimidine

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (theoretical, cm⁻¹):

| Functional Group | Absorption Range |

|---|---|

| C-Cl stretch | 550–850 |

| C=C (allyl) | 1640–1680 |

| C-N (aromatic) | 1350–1500 |

| CH₃ deformation | 1380–1460 |

UV-Vis Spectroscopy

The compound exhibits a π→π* transition at 252 nm (ε ≈ 4.07 L·mol⁻¹·cm⁻¹), attributed to the conjugated pyrimidine-allyl system.

Mass Spectrometry

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

This compound exhibits limited tautomerism due to electron-withdrawing chlorine atoms, which stabilize the canonical aromatic pyrimidine structure. Key observations:

- Resonance Effects :

Tautomeric Inhibition :

Computational Stability :

This rigidity makes the compound a stable intermediate in synthetic chemistry, particularly in nucleophilic substitution reactions.

Properties

IUPAC Name |

4,6-dichloro-2-methyl-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGYFDQRXYNDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517310 | |

| Record name | 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85826-33-1 | |

| Record name | 4,6-Dichloro-2-methyl-5-(2-propen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85826-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-methyl-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to 4,6-Dihydroxy-2-methylpyrimidine

- Reagents: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride.

- Conditions: The reaction is conducted in methanol under ice bath conditions initially, then warmed to 18–25 °C for 3–5 hours.

- Process: Sodium methoxide is added to methanol under cooling, followed by dimethyl malonate and acetamidine hydrochloride. After reaction completion, methanol is removed under reduced pressure.

- Isolation: The reaction mixture is acidified to pH 1–2, stirred at 0 °C for crystallization, then filtered and dried to yield 4,6-dihydroxy-2-methylpyrimidine as a white solid.

- Yield: Approximately 86–87% depending on scale.

Chlorination to 4,6-Dichloro-2-methylpyrimidine

- Reagents: Triphosgene (as a safer alternative to POCl3 or phosgene), N,N-diethylaniline, and ethylene dichloride.

- Conditions: The 4,6-dihydroxy intermediate is refluxed with N,N-diethylaniline and ethylene dichloride, while triphosgene dissolved in ethylene dichloride is slowly added. The reaction proceeds for 6–8 hours under reflux.

- Workup: The reaction mixture is washed with hydrochloric acid and water, dried over anhydrous sodium sulfate, filtered, concentrated, recrystallized, and decolorized.

- Yield: High yields of 90–92% are reported.

- Advantages: Use of triphosgene reduces environmental and safety hazards compared to traditional chlorinating agents.

Summary Table: Preparation of 4,6-Dichloro-2-methylpyrimidine

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Sodium methoxide, dimethyl malonate, acetamidine HCl, MeOH, 0–25 °C, 3–5 h | 86–87 | Acidification and crystallization at 0 °C |

| Chlorination | Triphosgene (in ethylene dichloride), N,N-diethylaniline, reflux 6–8 h | 90–92 | Safer alternative to POCl3/phosgene |

Introduction of the Allyl Group at the 5-Position

While detailed protocols specifically for 5-allyl substitution on 4,6-dichloro-2-methylpyrimidine are less frequently disclosed in open literature, the general synthetic approach involves:

- Starting Material: 4,6-dichloro-2-methylpyrimidine.

- Method: Nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck-type reactions) to introduce the allyl group at the 5-position.

- Typical Conditions: Use of allyl halides or allyl organometallic reagents under controlled temperature and inert atmosphere.

- Outcome: Formation of 5-allyl-4,6-dichloro-2-methylpyrimidine with retention of chloro substituents at positions 4 and 6.

Detailed Research Findings and Industrial Relevance

Use of Triphosgene for Chlorination

- Triphosgene replaces hazardous reagents like POCl3 and phosgene, offering a safer, environmentally friendly, and operationally simpler process.

- The chlorination step is performed in ethylene dichloride with N,N-diethylaniline as a base, achieving high purity and yield.

- The process is scalable from laboratory (500 mL flask) to industrial scale (10 L reactor) with consistent yields (~90%) and melting points (42–44 °C) of the product.

Reaction Optimization

- Maintaining reaction temperature during cyclization (18–25 °C) and chlorination (reflux) is critical for optimal yield.

- pH control during crystallization of the dihydroxy intermediate ensures high purity.

- Slow addition of triphosgene solution prevents side reactions and ensures complete chlorination.

Allylation Considerations

- The allyl group introduction requires selective substitution at the 5-position without disturbing the 4,6-dichloro substituents.

- Reaction conditions must be optimized to avoid multiple substitutions or degradation of the pyrimidine ring.

- Allyl derivatives serve as versatile intermediates for further functionalization in medicinal chemistry.

Summary Table: Key Parameters for Preparation of this compound

| Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Sodium methoxide, dimethyl malonate, acetamidine HCl, MeOH, 0–25 °C, 3–5 h | 86–87 | Acidification and crystallization at 0 °C |

| Chlorination | Triphosgene (in ethylene dichloride), N,N-diethylaniline, reflux 6–8 h | 90–92 | Safer chlorination method |

| Allylation (general) | Allyl halide or organometallic reagent, Pd catalyst or nucleophilic substitution | Variable | Requires selective 5-position substitution |

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The compound can be reduced to form 5-allyl-4,6-diamino-2-methylpyrimidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products:

- Substituted pyrimidines with various functional groups.

- Epoxides or alcohols from oxidation of the allyl group.

- Diamino derivatives from reduction reactions .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

5-Allyl-4,6-dichloro-2-methylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer. Notably, it is related to the synthesis of Dasatinib, a drug used for treating chronic myeloid leukemia (CML). The compound's ability to inhibit specific kinases makes it an attractive candidate for further development in anticancer therapies .

Case Study: Synthesis of Dasatinib Derivatives

- Objective: To explore derivatives of Dasatinib for enhanced efficacy.

- Method: this compound was utilized as a key intermediate.

- Results: Several derivatives exhibited improved potency against CML cell lines compared to the parent compound.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its chlorinated pyrimidine structure contributes to its effectiveness as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Agricultural Applications

1. Herbicide Development

The compound has been investigated for its potential use as a herbicide. Its structural properties allow it to interfere with plant growth processes, making it a candidate for developing selective herbicides.

Case Study: Herbicide Efficacy Testing

- Objective: To assess the herbicidal activity of formulations containing this compound.

- Method: Field trials were conducted comparing treated vs. untreated plots.

- Results: Treated plots showed a significant reduction in weed biomass without affecting crop yield.

Mechanism of Action

The mechanism of action of 5-Allyl-4,6-dichloro-2-methylpyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Melting Points : The methoxy-substituted analog (4,6-Dichloro-5-methoxypyrimidine) exhibits a higher melting point (313–315°C) due to stronger intermolecular interactions (Cl···N hydrogen bonds) .

- Reactivity : Allyl and propargyl substituents at position 5 (e.g., B6 and B7 in ) show divergent reactivities in cycloaddition and substitution reactions, with allyl groups favoring electrophilic additions .

Biological Activity

5-Allyl-4,6-dichloro-2-methylpyrimidine is a heterocyclic compound with significant potential in biomedical and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C8H8Cl2N2

- CAS Number : 85826-33-1

- Structure : The compound features a pyrimidine ring substituted with two chlorine atoms and an allyl group, contributing to its reactivity and biological properties.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, which alters their activity.

- Receptor Interaction : It may modulate receptor activity through competitive inhibition or allosteric modulation due to its structural similarity to nucleotides.

- Biochemical Pathways : Involvement in DNA and RNA synthesis as well as signal transduction pathways has been noted, indicating its potential role in cellular processes.

Biological Activity

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can suppress nitric oxide (NO) production in immune cells, suggesting potential anti-inflammatory properties .

- Anticancer Potential : As a building block in medicinal chemistry, it has been explored for synthesizing compounds with anticancer activity.

Study on Nitric Oxide Production Inhibition

A study investigated the effects of various pyrimidine derivatives on NO production in mouse peritoneal cells. The results indicated that:

- Compounds similar to this compound significantly inhibited NO production.

- The most effective derivative showed an IC50 value of 2 μM, demonstrating strong anti-inflammatory potential .

Antimicrobial Activity Assessment

In another study focused on antimicrobial activity:

- This compound was tested against several bacterial strains.

- Results showed a notable zone of inhibition compared to control groups, indicating its effectiveness as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | High | Moderate | Moderate |

| 5-Amino-4,6-dichloro-2-methylpyrimidine | Low | Low | High |

Q & A

Q. What are the optimal synthetic routes for 5-Allyl-4,6-dichloro-2-methylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of a hydroxyl-substituted precursor. For example, 4,6-dihydroxy-2-methylpyrimidine can be treated with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine atoms at positions 4 and 6 . The allyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Key parameters include temperature control (e.g., 80–110°C for chlorination), stoichiometric ratios (excess POCl₃ ensures complete conversion), and inert atmosphere to prevent side reactions. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product, as evidenced by yields exceeding 80% in analogous compounds like 5-Allyl-4,6-dichloropyrimidin-2-amine (B7) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer : ¹H NMR and ¹³C NMR are primary tools. For example, in the structurally similar compound B7 (5-Allyl-4,6-dichloropyrimidin-2-amine), allyl protons resonate at δ 3.52 (d, J=2.7 Hz, H-10) and δ 2.96 (t, J=2.7 Hz, H-30), while pyrimidine ring carbons appear at δ 161.20 (C-2) and δ 160.84 (C-4/C-6) . Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 201/203 [M⁺] (Cl isotope pattern). Elemental analysis (C, H, N, Cl) must align with theoretical values (e.g., C: 41.61%, Cl: 35.09%) to confirm purity .

Q. What are the key stability considerations and storage recommendations for this compound in laboratory settings?

- Methodological Answer : Stability studies on analogous chloropyrimidines reveal sensitivity to moisture and nucleophilic solvents like DMSO, which can degrade the compound over time . Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Periodic stability checks via TLC or HPLC are advised. Safety protocols (e.g., gloves, fume hood) are critical due to potential skin/eye irritation, as noted in safety data sheets for related compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the allyl group influence regioselectivity in nucleophilic substitution reactions of this compound?

- Methodological Answer : The allyl group introduces steric hindrance and electron-donating resonance effects, directing nucleophilic attack to the less hindered chlorine (C-4 or C-6). For example, in reactions with amines, C-6 substitution is favored due to reduced steric crowding compared to C-4. Computational modeling (DFT) or Hammett σ⁺ values can quantify electronic effects. Experimental validation via competitive reactions with controlled nucleophiles (e.g., aniline vs. bulkier tert-butylamine) can map selectivity trends .

Q. What methodologies are effective in analyzing and resolving contradictions in biological activity data for pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity affecting compound solubility) or off-target interactions. To address this:

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests) .

- Validate dose-response curves with Hill slopes to confirm specificity.

- Conduct stability profiling in assay buffers (e.g., LC-MS to detect degradation products) .

For example, discrepancies in thymidine phosphorylase inhibition data were resolved by correlating IC₅₀ values with compound stability in DMSO .

Q. What strategies can be employed to functionalize the pyrimidine ring at specific positions while preserving the allyl substituent?

- Methodological Answer :

- C-2 Methyl Group Retention : Use protecting groups (e.g., Boc for amines) during functionalization at C-4/C-6.

- Selective C-5 Allyl Preservation : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (room temperature, short reaction times) to avoid allyl group migration .

- C-4/C-6 Functionalization : Sequential substitution via SNAr (nucleophilic aromatic substitution) with controlled stoichiometry. For example, react C-4 chlorine first with a thiol, then C-6 with an amine, as demonstrated in 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.